5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to the 1,2,3-triazole carboxamide class, characterized by a triazole core substituted with an amino group, a carboxamide linkage, and aromatic moieties. The structure includes a 3,4-dimethoxyphenethyl side chain and a 2,3-dimethylphenylcarbamoylmethyl group, which confer unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[2-(2,3-dimethylanilino)-2-oxoethyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O4/c1-14-6-5-7-17(15(14)2)26-20(30)13-29-22(24)21(27-28-29)23(31)25-11-10-16-8-9-18(32-3)19(12-16)33-4/h5-9,12H,10-11,13,24H2,1-4H3,(H,25,31)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQGGIPCZVMRKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=C(N=N2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions.
Attachment of Phenyl Groups: The substituted phenyl groups are attached via coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the triazole ring and phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, it is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for developing new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and substituted phenyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
The compound shares a triazole-carboxamide backbone with derivatives reported in (e.g., 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide). Key distinctions include:
- Amino group placement: The 5-amino substitution on the triazole ring may influence hydrogen-bonding interactions, contrasting with chloro or cyano groups in other derivatives .
Physicochemical Properties
A comparative analysis of molecular properties (Table 1) highlights trends:
- The target compound’s higher molecular weight and hydrogen bond acceptors suggest improved solubility over 3a but reduced membrane permeability compared to CAI , a triazole-based calcium influx inhibitor .
Pharmacokinetic and Toxicity Profiles
- Absorption : The compound’s logP (~3.2) suggests moderate bioavailability, comparable to 3d (logP ~3.1) but lower than CAI (logP ~3.5) .
- Toxicity : The 3,4-dimethoxy substitution may reduce hepatotoxicity risks compared to chlorinated analogs (e.g., 3b , 3e ) by avoiding reactive metabolite formation .
Key Research Findings and Challenges
- Similarity indexing : Tanimoto coefficient-based analysis () indicates ~60–70% structural similarity to 3a–3p , but activity cliffs (disparate bioactivity despite structural resemblance) remain a concern .
- Synthetic challenges : The carboxamide linkage and triazole ring synthesis mirror methods in (e.g., EDCI/HOBt-mediated coupling), but steric hindrance from the 2,3-dimethylphenyl group may reduce yields .
- Analytical characterization : NMR and mass spectrometry data (cf. ) are critical for distinguishing regioisomers and confirming purity .
Biological Activity
5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.
- Molecular Formula : C20H24N4O4
- Molecular Weight : 396.43 g/mol
- IUPAC Name : this compound
The mechanism of action for this compound primarily involves its interaction with various biological targets. Triazole compounds are known to inhibit enzymes and receptors related to cancer proliferation and inflammation.
Anticancer Activity
Several studies have investigated the anticancer properties of triazole derivatives. For instance:
- A study reported that triazole compounds exhibited significant cytotoxic effects against various cancer cell lines. The compound demonstrated IC50 values in the micromolar range against human breast cancer (T47D) and colon carcinoma (HCT-116) cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5-amino-N-[...] | T47D | 27.3 |
| 5-amino-N-[...] | HCT-116 | 6.2 |
Anti-inflammatory Activity
Research has indicated that triazole derivatives can also possess anti-inflammatory properties. The compound's structure suggests potential inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory process.
Study 1: Antitumor Efficacy
In a study published in Medicinal Chemistry, researchers synthesized a series of triazole derivatives and evaluated their cytotoxic effects against various cancer cell lines. The study found that modifications on the phenyl ring significantly influenced the anticancer activity of the compounds .
Study 2: Inhibition of COX Enzymes
Another research demonstrated that certain triazole derivatives exhibited selective COX-II inhibitory activity. This suggests that 5-amino-N-[...] could potentially be developed as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
